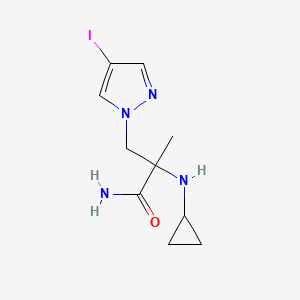
2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methylpropanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amidation: The iodinated pyrazole is reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the corresponding amide.
Cyclopropylamination: Finally, the amide is treated with cyclopropylamine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanenitrile
- 2-(4-iodo-1H-pyrazol-1-yl)pyrimidin-5-amine
Uniqueness
2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group and iodinated pyrazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H15IN4O |
|---|---|
分子量 |
334.16 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H15IN4O/c1-10(9(12)16,14-8-2-3-8)6-15-5-7(11)4-13-15/h4-5,8,14H,2-3,6H2,1H3,(H2,12,16) |
InChIキー |
OOHJUKJGXXZEEM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=N1)I)(C(=O)N)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


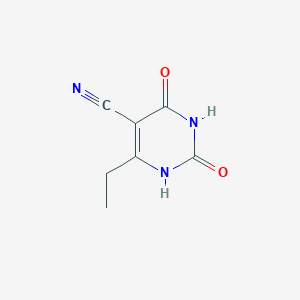
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
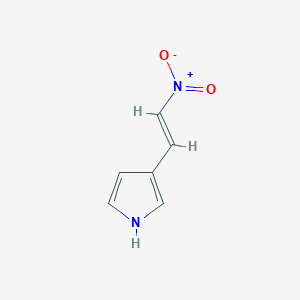
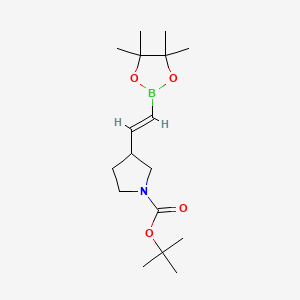
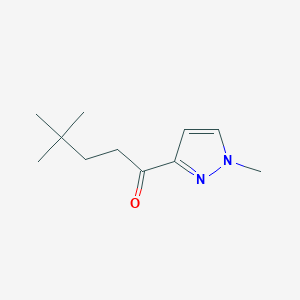
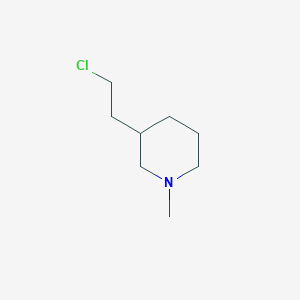
![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)

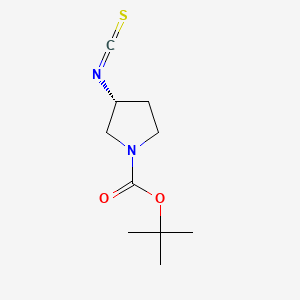


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)

